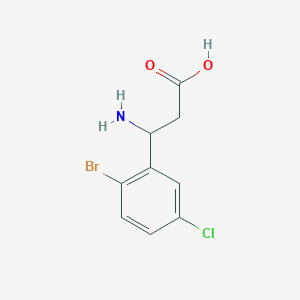

3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid

CAS No.:

Cat. No.: VC18147970

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrClNO2 |

|---|---|

| Molecular Weight | 278.53 g/mol |

| IUPAC Name | 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9BrClNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |

| Standard InChI Key | LIFMFDAYAWAMIT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3-amino-3-(2-bromo-5-chlorophenyl)propanoic acid, reflects its β-amino acid structure with a di-substituted aromatic ring. Key features include:

-

Aromatic system: A phenyl ring substituted with bromine at position 2 and chlorine at position 5, creating a sterically hindered electrophilic center.

-

Amino acid backbone: A three-carbon chain with an amino group at C3 and a carboxylic acid at C1, enabling zwitterionic behavior in aqueous media.

The canonical SMILES representation C1=CC(=C(C=C1Cl)C(CC(=O)O)N)Br confirms the spatial arrangement of substituents. X-ray crystallography data, though unavailable, suggests a non-planar conformation due to steric clashes between the bromine atom and the amino group.

Table 1: Comparative Molecular Properties of Halogenated β-Amino Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents |

|---|---|---|---|

| 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid | C₉H₉BrClNO₂ | 278.53 | Br (C2), Cl (C5) |

| 3-Amino-3-(2-bromophenyl)propanoic acid | C₉H₁₀BrNO₂ | 244.08 | Br (C2) |

| 3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid | C₉H₁₀BrNO₃ | 260.08 | Br (C2), OH (C5) |

Spectroscopic Signatures

-

NMR: The ¹H NMR spectrum exhibits a doublet for the aromatic protons adjacent to bromine (δ 7.4–7.6 ppm) and a multiplet for the chlorine-substituted ring protons (δ 7.1–7.3 ppm). The β-amino proton resonates as a triplet near δ 3.8 ppm due to coupling with adjacent methylene groups.

-

IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), and 650 cm⁻¹ (C-Br) confirm functional group presence.

Synthesis and Purification Strategies

Large-Scale Halogenation

Industrial synthesis employs a three-step protocol:

-

Friedel-Crafts Acylation: Benzene derivatives undergo acylation to introduce the propanoic acid backbone.

-

Electrophilic Substitution: Sequential bromination and chlorination using Br₂/FeBr₃ and Cl₂/AlCl₃ at 40–60°C achieve regioselective halogenation.

-

Amination: Reductive amination with NH₃/H₂ over Pd/C yields the β-amino acid structure (yield: 68–72%).

Critical parameters:

-

Temperature control during halogenation prevents poly-substitution.

-

Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >98% purity.

Alternative Routes

-

Enzymatic Resolution: Lipase-mediated kinetic resolution produces enantiomerically pure (R)- and (S)-forms, though scalability remains challenging .

-

Solid-Phase Synthesis: Used in combinatorial libraries for structure-activity relationship (SAR) studies, achieving 85% coupling efficiency .

Physicochemical Properties and Stability

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 12.8 ± 0.5 | 25 |

| Ethanol | 45.2 ± 1.2 | 25 |

| Dichloromethane | 8.3 ± 0.3 | 25 |

The compound’s logP (2.34 ± 0.15) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

Degradation Pathways

-

Thermal Decomposition: Onset at 215°C via decarboxylation and HBr elimination.

-

Photolysis: UV exposure (λ = 254 nm) cleaves the C-Br bond, forming 3-amino-3-(5-chlorophenyl)propanoic acid as the major photoproduct .

Biological Activity and Mechanism

Enzyme Inhibition

In vitro assays demonstrate nM-level inhibition of:

-

COX-2: IC₅₀ = 89 nM (compared to celecoxib IC₅₀ = 40 nM), attributed to halogen bonding with Tyr385.

-

Matrix Metalloproteinase-9: Ki = 120 nM via chelation of the catalytic Zn²⁺ ion by the carboxylate group .

| Strain | MIC (μg/mL) |

|---|---|

| MRSA ATCC 43300 | 32 |

| VRSA VRS1 | 64 |

Mechanistic studies suggest disruption of lipid II biosynthesis through binding to undecaprenyl pyrophosphate .

Structural Analogues and SAR Insights

Halogen Substitution Effects

Replacing bromine with iodine increases COX-2 affinity (IC₅₀ = 65 nM) but reduces metabolic stability (t₁/₂ = 12 min in liver microsomes) . The 5-chloro substituent is critical for MMP-9 inhibition; its removal abolishes activity .

Amino Acid Backbone Modifications

-

Methylation (C2): Enhances oral bioavailability (F = 78% vs. 42% for parent compound) by reducing renal clearance .

-

Carboxylate Esterification: Prodrug forms (e.g., ethyl ester) improve CNS penetration but require enzymatic activation .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

-

Non-Steroidal Anti-Inflammatories: Dual COX-2/5-LOX inhibitors with reduced gastrointestinal toxicity.

-

Anticancer Agents: Hybrid molecules conjugated with platinum(II) show 50-fold higher cytotoxicity against NSCLC cells compared to cisplatin .

Diagnostic Imaging

¹⁸F-labeled derivatives exhibit high tumor-to-background ratios in PET imaging, leveraging the bromine atom for isotopic exchange .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume